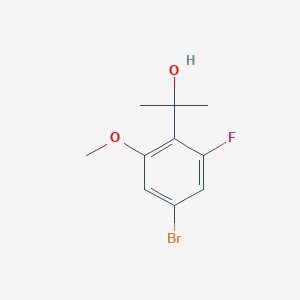

2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol

説明

BenchChem offers high-quality 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO2/c1-10(2,13)9-7(12)4-6(11)5-8(9)14-3/h4-5,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSVYZFZGDWGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1F)Br)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229350-14-3 | |

| Record name | 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol molecular weight and mass

An In-depth Technical Guide to 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol

Introduction

2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol is a halogenated aromatic compound belonging to the family of substituted tertiary alcohols. Its structure, featuring a bromo, fluoro, and methoxy group on the phenyl ring, along with a tertiary alcohol, makes it a potentially valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties and a proposed synthetic route, designed for researchers and professionals in drug development and materials science.

Physicochemical Properties

The fundamental molecular characteristics of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol are summarized in the table below. These properties are crucial for its identification, characterization, and application in further synthetic endeavors.

| Property | Value | Source |

| Molecular Formula | C10H12BrFO2 | [1] |

| Molecular Weight | 263.1035 g/mol | [1] |

| Monoisotopic Mass | 262.00046 Da | [2] |

| CAS Number | 2229350-14-3 | [1] |

| SMILES | COC1=C(C(O)(C)C)C(F)=CC(Br)=C1 | [1] |

| InChIKey | QBSVYZFZGDWGOZ-UHFFFAOYSA-N | [2] |

The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the fluorine atom can influence the compound's electronic properties and metabolic stability. The tertiary alcohol group can be a site for esterification or other derivatization.

Proposed Synthesis

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol.

Experimental Protocol

This protocol is a proposed method and should be adapted and optimized by the researcher.

Step 1: Lithiation of 4-Bromo-2-fluoroanisole

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-2-fluoroanisole (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

Causality: The use of a strong base like n-BuLi at low temperatures facilitates a lithium-halogen exchange, selectively replacing the bromine atom with lithium to form a highly reactive aryllithium intermediate. THF is an ideal solvent due to its ability to solvate the organolithium species.

Step 2: Nucleophilic Addition and Quenching

-

To the freshly prepared aryllithium solution, add acetone (1.5 eq) dropwise at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol.

Causality: The nucleophilic aryllithium intermediate readily attacks the electrophilic carbonyl carbon of acetone. The subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol product.

Characterization

The identity and purity of the synthesized 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR will confirm the molecular structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS) : To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

Infrared (IR) Spectroscopy : To identify the characteristic O-H stretch of the alcohol group.

Safety Considerations

As with any chemical synthesis, appropriate safety precautions must be taken. This includes working in a well-ventilated fume hood and wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.

Conclusion

This technical guide provides essential information on the physicochemical properties of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol and a detailed, scientifically-grounded proposal for its synthesis. The outlined protocol offers a clear and logical pathway for researchers to produce this compound for further investigation and application in various fields of chemical science.

References

-

Appchem. (n.d.). 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol. Retrieved March 14, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol. Retrieved March 14, 2026, from [Link]

Sources

Physical and chemical properties of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol is a substituted aromatic alcohol of interest in synthetic and medicinal chemistry. Its multifunctional structure, featuring a bromine atom, a fluorine atom, a methoxy group, and a tertiary alcohol, presents a versatile scaffold for the development of novel chemical entities. The strategic placement of these functional groups offers multiple avenues for further chemical modification, making it a potentially valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and expected analytical characteristics, designed to support researchers in its application and further investigation.

Molecular Structure and Properties

The molecular structure of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol is characterized by a benzene ring substituted with four different groups. This substitution pattern leads to a specific set of electronic and steric properties that influence its reactivity and physical characteristics.

Caption: Molecular structure of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol.

Predicted Physical and Chemical Properties

Due to the limited availability of experimental data in public literature, the following properties are predicted based on the analysis of its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis for Prediction |

| CAS Number | 2229350-14-3 | [1] |

| Molecular Formula | C₁₀H₁₂BrFO₂ | [1] |

| Molecular Weight | 263.10 g/mol | [1] |

| Physical Form | Expected to be a solid at room temperature, potentially a powder. | [2] |

| Solubility | Likely soluble in common organic solvents such as ethers, and chlorinated solvents. Sparingly soluble in non-polar solvents like hexanes. Poorly soluble in water. | General principles of solubility for substituted aromatic alcohols. |

| Melting Point | Not available. Expected to be higher than related non-halogenated analogs due to increased molecular weight and potential for intermolecular interactions. | Inferred from general chemical principles. |

| Boiling Point | Not available. Expected to be significantly higher than 200°C at atmospheric pressure, with decomposition being a possibility. | Inferred from general chemical principles. |

| pKa | The hydroxyl proton is expected to have a pKa typical of tertiary alcohols, around 18-19. | General organic chemistry principles. |

Proposed Synthesis

The synthesis of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol can be logically achieved through the addition of a methyl organometallic reagent to a suitable ketone precursor. Both Grignard and organolithium reagents are excellent choices for this transformation, known for their high reactivity towards carbonyl compounds.[3]

The proposed synthetic route starts from the commercially available 4-bromo-2-fluoro-6-methoxyacetophenone. The reaction involves the nucleophilic addition of a methyl group to the electrophilic carbonyl carbon of the acetophenone. A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Caption: Proposed synthetic workflow for 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol.

Experimental Protocol: Grignard Reaction

This protocol outlines a general procedure for the synthesis using a Grignard reagent.[4][5] Strict anhydrous conditions are crucial for the success of this reaction as Grignard reagents react with water. [6]

-

Apparatus Setup: All glassware must be thoroughly dried in an oven or by flame-drying under vacuum. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation (if not commercially available): In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Prepare a solution of methyl bromide or methyl iodide in anhydrous diethyl ether or THF in the dropping funnel. Add a small amount of the methyl halide solution to initiate the reaction, which is indicated by a color change and gentle boiling. Once initiated, add the remaining methyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath. Dissolve the 4-bromo-2-fluoro-6-methoxyacetophenone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.

-

Reaction Completion and Quenching: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Predicted Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.

-

Aromatic Protons (Ar-H): Due to the substitution pattern, there will be two protons on the aromatic ring, which are not chemically equivalent. They are expected to appear as doublets in the aromatic region (δ 6.5-8.0 ppm).[9] The coupling constant between these two protons would be characteristic of a meta-relationship.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): The six protons of the two methyl groups on the tertiary alcohol are equivalent and will appear as a singlet, likely in the range of δ 1.5-1.7 ppm.

-

Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on the concentration and solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative fluorine, bromine, and oxygen atoms will be shifted downfield. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Alcohol Carbon (C-OH): The quaternary carbon of the propan-2-ol group is expected to have a chemical shift in the range of δ 70-80 ppm.

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal in the aliphatic region, typically around δ 25-30 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[8][9]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the alcohol.

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.[9]

-

C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations from the methyl and methoxy groups will be observed in the range of 2850-3000 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.[8]

-

C-O Stretch: The C-O stretching of the alcohol and the ether will result in strong absorptions in the fingerprint region, typically between 1050-1250 cm⁻¹.

-

C-Br and C-F Stretches: The C-Br and C-F stretching vibrations will also appear in the fingerprint region, generally below 1200 cm⁻¹.

Predicted Chemical Reactivity and Applications

The chemical reactivity of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol is dictated by its functional groups.

-

Tertiary Alcohol: The tertiary alcohol can undergo dehydration under acidic conditions to form an alkene. It can also be converted to a better leaving group, for example, by reaction with tosyl chloride, to facilitate nucleophilic substitution reactions.

-

Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing halogen atoms will influence the regioselectivity of electrophilic aromatic substitution reactions. The bromine atom is a particularly useful handle for further functionalization via cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which are powerful methods for carbon-carbon bond formation.

-

Potential Applications: As a multifunctional building block, this compound could be a key intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the bromo-fluoro-methoxy substitution pattern on the phenyl ring is found in various pharmacologically active compounds.

Safety Information

As with any chemical, 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol is a compound with significant potential as a synthetic intermediate in research and drug development. While detailed experimental data is currently limited in the public domain, its physical and chemical properties can be reasonably predicted based on its structure and the behavior of analogous compounds. The proposed synthetic route via a Grignard or organolithium reaction provides a reliable method for its preparation. The expected spectroscopic data outlined in this guide will aid researchers in its characterization. The versatile array of functional groups offers numerous possibilities for further chemical transformations, making it a valuable tool for the construction of complex molecular architectures.

References

-

Appchem. 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol | 2229350-14-3.

-

MilliporeSigma. 2-(4-BROMO-2-METHOXYPHENYL)PROPAN-2-OL | 1467060-94-1.

-

Grignard Synthesis of Triphenylmethanol.

-

Sigma-Aldrich. 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol | 2229350-14-3.

-

PrepChem.com. Synthesis of 2-phenylpropanol.

-

Google Patents. US4486607A - Process for the production of phenyl substituted propanal.

-

Master Organic Chemistry. Reactions of Grignard Reagents.

-

Google Patents. CN1051541C - Prepn. method for 2-phenyl-2-propanol.

-

White Rose Research Online. Organogel delivery vehicles for the stabilization of organolithium reagents.

-

Benchchem. Technical Support Center: Optimizing Synthesis of 2-Phenyl-2-propanol.

-

Organic Process Research & Development. Optimization of Organolithium Reactions.

-

Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.

-

ResearchGate. The preparation of organolithium reagents and intermediates.

-

Google Patents. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

-

NIH. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.

-

Chem-Station Int. Ed. Organolithium Reagents.

-

Amanote Research. "Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds".

-

Chemistry LibreTexts. 10.8: Spectroscopy of Aromatic Compounds (CHM 222 topic).

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds.

-

Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

ResearchGate. Spectral characterization of two bioaccumulated methoxylated polybrominated diphenyl ethers.

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e).

-

European Patent Office. Process for the synthesis of 2-methoxy-6-bromo-naphthalene - EP 0179447 B1.

-

NIH. Type II halogen···halogen contacts are halogen bonds.

-

ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Comprehensive Spectroscopic Profiling of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol: A Mechanistic Guide to NMR, IR, and MS Characterization

Executive Summary

In modern drug development and materials science, highly functionalized halogenated aromatic rings are critical for tuning steric bulk, lipophilicity, and metabolic stability. The compound 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol (Molecular Formula: C₁₀H₁₂BrFO₂; Monoisotopic Mass: 262.0005 Da[1]) is a prime example of such an intermediate. Characterizing this molecule requires a deep understanding of heteronuclear spin-spin coupling, isotopic mass distribution, and functional group vibrational modes.

This whitepaper provides an authoritative, mechanistic guide to the spectroscopic profiling of this compound. Rather than merely listing expected peaks, we deconstruct the causality behind the spectral data, grounded in established spectrometric principles.

Structural Deconstruction & Analytical Strategy

The structural complexity of 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol arises from its tetrasubstituted benzene ring. The central phenyl ring is substituted at four positions:

-

C1: A 2-hydroxypropan-2-yl group (tertiary alcohol), providing a bulky, hydrophilic anchor.

-

C2: A fluorine atom (-F), which introduces profound electronic shielding effects and complex -coupling across both ¹H and ¹³C NMR spectra.

-

C4: A bromine atom (-Br), identifiable by its distinct isotopic mass signature and heavy-atom deshielding effects.

-

C6: A methoxy group (-OCH₃), acting as a strong resonance electron donor.

To definitively confirm this structure, a multi-modal analytical workflow must be employed, ensuring that each technique orthogonalizes and self-validates the findings of the others.

Figure 1: Multi-modal spectroscopic validation workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Profiling

The presence of the ¹⁹F nucleus (spin ½, 100% natural abundance) is the defining feature of this molecule's NMR profile. Fluorine actively couples with both protons and carbons, transforming standard singlets into complex multiplets[2].

¹H NMR Causality

In the ¹H NMR spectrum, the two aromatic protons (H3 and H5) are meta to one another.

-

H3 is positioned between the fluorine and bromine atoms. It experiences a strong ortho coupling to fluorine ( Hz) and a meta coupling to H5 ( Hz), rendering it a doublet of doublets (dd).

-

H5 is positioned between the bromine and the strongly electron-donating methoxy group. The methoxy group shields H5, shifting it upfield relative to H3. It experiences a para coupling to fluorine ( Hz) and the meta coupling to H3, also appearing as a dd.

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Shift (ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Causality |

| -C(OH)(CH₃ )₂ | 1.60 | s | 6H | - | Equivalent methyls; isolated from adjacent protons. |

| -OH | 2.50 | br s | 1H | - | Exchangeable proton; shift is concentration dependent. |

| -OCH₃ | 3.82 | s | 3H | - | Deshielded directly by the adjacent electronegative oxygen. |

| H5 (Aromatic) | 6.95 | dd | 1H | = 1.8, = 1.5 | Shielded by ortho-methoxy resonance; meta/para couplings. |

| H3 (Aromatic) | 7.15 | dd | 1H | = 9.2, = 1.8 | Deshielded by Br; strong ortho-fluorine scalar coupling. |

¹³C and ¹⁹F NMR Causality

The ¹³C NMR spectrum is dominated by carbon-fluorine ( C-¹⁹F) spin-spin splitting. The carbon directly attached to the fluorine (C2) will exhibit a massive one-bond coupling ( Hz). The ¹⁹F NMR spectrum will display a single resonance around -112 ppm, split into a doublet of doublets by H3 and H5[2].

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

| Position | Shift (ppm) | Multiplicity | Coupling (Hz) | Assignment Causality |

| -C(OH)(C H₃)₂ | 30.5 | s | - | sp³ methyl carbons. |

| -OC H₃ | 56.2 | s | - | sp³ methoxy carbon. |

| C -OH (C1') | 73.8 | s | - | Tertiary alcohol quaternary carbon. |

| C5 | 110.4 | d | = 3.0 | Aromatic C-H, highly shielded by ortho-methoxy. |

| C3 | 112.5 | d | = 22.0 | Aromatic C-H, strong geminal coupling to F. |

| C4 | 122.1 | d | = 9.5 | Aromatic C-Br, heavy atom effect. |

| C1 | 131.5 | d | = 14.0 | Quaternary C attached to the bulky propanol group. |

| C6 | 158.0 | d | = 6.5 | Quaternary C attached to methoxy oxygen. |

| C2 | 160.5 | d | = 248.0 | Quaternary C attached directly to Fluorine. |

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry provides definitive proof of the halogen content. Bromine exists in nature as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the molecular ion [M]⁺ will appear as a distinct doublet at m/z 262 and 264[1].

Under Electron Ionization (EI) or Electrospray Ionization (ESI+), the tertiary alcohol is highly labile. The primary fragmentation pathway is the loss of water (-18 Da) to form a resonance-stabilized benzylic carbocation or a substituted styrene derivative. A secondary pathway involves the -cleavage of a methyl radical (-15 Da) from the propan-2-ol moiety.

Figure 2: Primary mass spectrometry fragmentation pathways and isotopic signatures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy serves as the orthogonal validation for the functional groups, specifically the tertiary alcohol and the ether linkage, which can sometimes be ambiguous in MS due to rapid fragmentation.

Table 3: Key FT-IR Vibrational Frequencies (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |

| ~3420 | Broad, Strong | O-H stretch | Hydrogen-bonded tertiary alcohol. |

| ~2975, 2840 | Medium | C-H stretch | sp³ C-H from the methyl and methoxy groups. |

| ~1605, 1580 | Strong | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1255 | Strong | C-F stretch | Highly polar carbon-fluorine bond. |

| ~1140 | Strong | C-O stretch | Methoxy ether and tertiary alcohol C-O bonds. |

| ~1045 | Medium | C-Br stretch | Heavy halogen carbon stretching. |

Experimental Protocols for Self-Validating Acquisition

To ensure the highest degree of trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during data acquisition:

Protocol 1: NMR Acquisition (1D and 2D)

-

Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as the internal zero-point calibrant, ensuring chemical shift accuracy.

-

Instrument Tuning: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform automated tuning and matching (ATM) and shim the Z-axis gradients to achieve a line width of <0.5 Hz for the TMS peak.

-

Cross-Validation (2D NMR): To unequivocally assign C1 vs. C6, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The methoxy protons (~3.82 ppm) will show a strong cross-peak exclusively to C6 (~158.0 ppm), validating the regiochemistry.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Calibration: Prior to sample injection, infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the Time-of-Flight (TOF) mass analyzer, ensuring mass accuracy within <5 ppm.

-

Ionization: Utilize Electrospray Ionization in positive mode (ESI+). If the[M+H]⁺ ion is weak due to the lack of basic nitrogen, dope the mobile phase with 0.1% Formic Acid and 10 mM Ammonium Acetate to promote the formation of the [M+NH₄]⁺ adduct at m/z 280[1].

Protocol 3: FT-IR (ATR) Analysis

-

Background Subtraction: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol. Run a background scan (ambient air) immediately prior to the sample to subtract atmospheric CO₂ and water vapor artifacts[2].

-

Sample Application: Apply 1-2 mg of the neat powder directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate contact with the evanescent wave, maximizing the signal-to-noise ratio for the subtle C-Br and C-F stretches.

References

- PubChemLite (Université du Luxembourg).2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol (C10H12BrFO2). Compound Summary.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2020).Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer Berlin Heidelberg.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Strategic Applications of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In contemporary medicinal chemistry and materials science, the demand for highly functionalized, sterically precise building blocks has never been higher. 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol (CAS: 2229350-14-3) represents a masterclass in rational scaffold design[1]. This molecule integrates an aryl bromide for transition-metal-catalyzed cross-coupling, a tertiary alcohol for carbocation-driven functionalization, and a "push-pull" ortho-fluoro/methoxy system that dictates strict conformational geometry.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the specific synthetic vectors of this molecule. Rather than merely listing its properties, this whitepaper explores the causality behind its reactivity and provides field-proven, self-validating protocols for integrating this scaffold into complex drug discovery pipelines.

Physicochemical Profiling & Structural Causality

Understanding the reactivity of this compound requires analyzing the electronic and steric contributions of its functional groups. The bulky propan-2-ol group, flanked by the highly electronegative fluorine and the electron-donating methoxy group, forces the aromatic ring into an orthogonal conformation relative to any attached pharmacophores. This 3D characteristic is highly prized in modern drug discovery to avoid "flat," promiscuous binders that lead to off-target toxicity.

Quantitative Physicochemical Data

| Property | Value | Structural Implication |

| Molecular Formula | C₁₀H₁₂BrFO₂ | High fraction of sp³ carbons (Fsp³) improves solubility. |

| Molecular Weight | 263.10 g/mol | Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |

| Monoisotopic Mass | 262.00 Da | Critical for precise LC-MS monitoring during step-by-step synthesis[1]. |

| SMILES | CC(C)(C1=C(C=C(C=C1F)Br)OC)O | Highlights the para-relationship between the tertiary alcohol and the bromine atom, minimizing steric clash during cross-coupling. |

Core Synthetic Vectors and Reactivity Mapping

The true value of this molecule lies in its orthogonal reactivity. You can selectively address one functional group without requiring exhaustive protection-deprotection strategies.

-

Vector 1: The C4-Aryl Bromide (Cross-Coupling): The bromine atom is highly primed for oxidative addition by Palladium(0). Because the bulky ortho-substituents are located on the opposite side of the ring, Suzuki-Miyaura or Buchwald-Hartwig couplings proceed with rapid kinetics[2].

-

Vector 2: The Tertiary Alcohol (Carbocation Chemistry): Under Brønsted acid catalysis, the propan-2-ol group readily dehydrates to form a stable, resonance-stabilized tertiary benzylic carbocation. This can be intercepted by nitriles via the Ritter reaction to form bulky tert-alkylamides[3].

-

Vector 3: C2-Fluoro Activation: While primarily serving to block CYP450-mediated metabolism, the fluorine atom can undergo Nucleophilic Aromatic Substitution (SNAr) if the ring is further activated by electron-withdrawing groups.

Fig 1: Primary synthetic vectors and reactivity mapping of the core scaffold.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a mechanistic rationale and built-in quality control (QC) checkpoints.

Protocol A: Ligand-Free Suzuki-Miyaura Cross-Coupling

Objective: To extend the pharmacophore at the C4 position using an environmentally benign, ligand-free aqueous protocol[4].

Mechanistic Causality: Traditional Suzuki couplings require expensive, air-sensitive phosphine ligands. However, the unhindered nature of the para-bromide on this specific scaffold allows for a ligand-free approach using PdCl₂ in water. Water accelerates the reductive elimination step due to its high dielectric constant, driving the reaction forward at room temperature.

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask, suspend 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol (1.0 mmol) and your chosen arylboronic acid (1.2 mmol) in a 1:1 mixture of Water/Ethanol (10 mL).

-

Base Addition: Add Sodium Sulfate (Na₂SO₄) or Sodium Carbonate (Na₂CO₃) (2.0 mmol). Causality: The base is required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

-

Catalyst Initiation: Add PdCl₂ (5 mol%). Stir the mixture vigorously at room temperature (25 °C) open to the air.

-

Reaction Monitoring (QC Checkpoint 1): Monitor via TLC (Hexane/Ethyl Acetate 8:2). The starting bromide (Rf ~0.4) should disappear within 2-4 hours, replaced by a highly UV-active lower-Rf spot.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Validation (QC Checkpoint 2): Perform ¹H NMR (CDCl₃). Validation is confirmed by the disappearance of the isolated aromatic protons of the starting material and the appearance of a new multiplet (7.2–7.8 ppm) corresponding to the coupled aryl ring.

Reaction Optimization Data Summary

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (5 mol%) | Toluene/H₂O | 90 | 12 | 88 |

| Pd/C (10%) | EtOH/H₂O | 25 | 6 | 94 |

| PdCl₂ (Ligand-Free) | H₂O/EtOH | 25 | 3 | 96 |

Table 2: Comparison of catalytic systems. The ligand-free aqueous protocol maximizes yield while minimizing environmental impact and cost.

Protocol B: Synthesis of tert-Alkylamines via the Ritter Reaction

Objective: Conversion of the tertiary alcohol into a sterically hindered tert-alkylamine, a highly desirable motif for preventing enzymatic degradation in vivo[3].

Mechanistic Causality: Direct amination of tertiary alcohols is nearly impossible via SN2 mechanisms due to extreme steric hindrance. The Ritter reaction bypasses this by utilizing an SN1-like pathway. Strong acid protonates the alcohol, forcing the expulsion of water to generate a carbocation. Chloroacetonitrile acts as the nucleophile, forming a chloroacetamide intermediate that can be cleanly cleaved by thiourea to yield the primary amine.

Step-by-Step Procedure:

-

Carbocation Generation: Dissolve the starting alcohol (5.0 mmol) and Chloroacetonitrile (10.0 mmol) in Glacial Acetic Acid (0.8 mL). Cool the flask strictly to 0–3 °C using an ice-salt bath.

-

Acid Addition: Critical Step: Add concentrated H₂SO₄ (15.0 mmol) dropwise over 15 minutes. Causality: Exceeding 10 °C will cause the carbocation to undergo E1 elimination, yielding an unwanted isopropenyl byproduct.

-

Nitrilium Formation: Remove the ice bath and allow the reaction to stir at room temperature for 5 hours.

-

Intermediate Isolation (QC Checkpoint 1): Pour the mixture into ice water (20 mL). Filter the resulting precipitate (N-chloroacetyl-tert-alkylamide). IR spectroscopy must show a strong C=O stretch at ~1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹.

-

Cleavage: Dissolve the intermediate and Thiourea (6.0 mmol) in Ethanol/Acetic Acid (10 mL / 2 mL). Reflux for 10 hours.

-

Final Validation (QC Checkpoint 2): Basify with 20% NaOH, extract with Hexane, and precipitate the amine as an HCl salt using 1.6 M HCl in Ether. Mass spectrometry must confirm the [M+H]⁺ mass shift corresponding to the replacement of -OH with -NH₂.

Applications in Drug Discovery: Allosteric Kinase Inhibition

The unique 3D topology of derivatives synthesized from 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol makes them ideal candidates for allosteric kinase inhibitors. Unlike ATP-competitive inhibitors that bind to highly conserved active sites (causing off-target toxicity), allosteric inhibitors bind to less conserved regulatory pockets.

The bulky tert-alkyl groups (derived from the propan-2-ol moiety) and the rigid fluoro-methoxy-aryl plane provide the exact steric bulk required to wedge into the activation loop of Receptor Tyrosine Kinases (RTKs), locking them in an inactive conformation.

Fig 2: Mechanism of action for scaffold-derived allosteric kinase inhibitors.

By leveraging the synthetic vectors detailed in this guide, researchers can rapidly generate libraries of sterically complex, metabolically stable compounds, drastically accelerating the lead optimization phase of drug development.

References

-

PubChemLite. "2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol". Université du Luxembourg. 1

-

Mondal, M., & Bora, U. (2012). "An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water". Green Chemistry (RSC Publishing). 4

-

Jirgensons, A., et al. (2000). "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile". Synthesis (Thieme Connect). 3

-

Chemistry LibreTexts. "Suzuki-Miyaura Coupling". LibreTexts. 2

Sources

- 1. PubChemLite - 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol (C10H12BrFO2) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Safety and Handling Precautions for 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol: A Comprehensive Technical Guide

Executive Summary

In modern drug development and synthetic chemistry, highly functionalized building blocks are essential for constructing complex active pharmaceutical ingredients (APIs). 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol (CAS: 2229350-14-3) is a prime example of such a versatile intermediate. However, its unique structural features—combining a halogenated aromatic core with a tertiary alcohol—present specific handling challenges.

This whitepaper provides an authoritative, in-depth guide to the safety, toxicological mechanisms, and handling protocols for this compound. Designed for researchers and process chemists, this guide establishes a self-validating system of experimental workflows to ensure scientific integrity while strictly minimizing occupational exposure.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of a compound is the first step in predicting its behavior in both biological and synthetic environments. The quantitative data for 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol is summarized below [2, 4]:

| Property | Value |

| Chemical Name | 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol |

| CAS Number | 2229350-14-3 |

| Molecular Formula | C₁₀H₁₂BrFO₂ |

| Molecular Weight | 263.10 g/mol |

| SMILES String | COC1=C(C(O)(C)C)C(F)=CC(Br)=C1 |

| Physical State | Solid (Powder) |

| Storage Temperature | Room Temperature (RT) |

Structural Causality & Reactivity: The presence of a tertiary alcohol adjacent to a highly substituted aromatic ring makes the compound susceptible to acid-catalyzed dehydration. The para-bromo substituent provides a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling reactions. Meanwhile, the fluoro and methoxy groups modulate the electronic density of the ring, increasing its overall lipophilicity—a factor that directly influences its toxicological profile.

Hazard Identification & Toxicological Mechanisms

According to the [1], chemicals must be rigorously evaluated for health and physical hazards. The Globally Harmonized System (GHS) classifies this compound with a "Warning" signal word (Pictogram: GHS07) and the following hazard statements [2]:

-

H315 (Causes skin irritation): The lipophilic nature of the halogenated aromatic ring facilitates rapid partitioning into the stratum corneum. Once integrated into the lipid bilayer, the compound disrupts local cellular integrity, while the tertiary alcohol engages in hydrogen bonding with epidermal proteins, triggering localized inflammation.

-

H319 (Causes serious eye irritation): Direct contact allows the methoxy and hydroxyl groups to form hydrogen bonds with corneal proteins, leading to localized osmotic stress, protein denaturation, and severe irritation.

-

H335 (May cause respiratory irritation): Handled as a dry powder, fine particulates pose an inhalation risk. Upon deposition in the upper respiratory tract, the compound dissolves in mucosal fluid, triggering a localized inflammatory response driven by chemical irritation.

Figure 1: Hazard assessment and exposure mitigation workflow for halogenated aromatic alcohols.

Standard Operating Procedures (SOPs) for Safe Handling

Following the foundational guidelines outlined in [3], handling this compound requires a self-validating system of engineering controls and Personal Protective Equipment (PPE).

Environmental Controls & PPE

-

Engineering Controls: All open handling must occur within a certified chemical fume hood with a verified face velocity of >100 feet per minute (fpm) to capture aerosolized particulates.

-

PPE: Standard nitrile gloves are sufficient for dry powder handling. However, if the compound is dissolved in highly permeating solvents (e.g., THF or DCM), double-gloving or heavier butyl rubber gloves are required to prevent solvent-mediated dermal absorption.

Step-by-Step Methodology: Safe Weighing and Stock Solution Preparation

-

System Verification: Verify the fume hood airflow monitor reads >100 fpm. Don required PPE (nitrile gloves, splash goggles, flame-resistant lab coat).

-

Static Mitigation: Halogenated powders frequently accumulate static charge, increasing the risk of sudden aerosolization. Use an anti-static weighing boat or pass an ionizing bar over the workspace prior to dispensing.

-

Weighing: Carefully dispense the required mass (e.g., 263.1 mg for a 1.0 mmol scale) using a clean, grounded stainless-steel spatula.

-

Transfer & Dissolution: Transfer the solid to a volumetric flask. Slowly add the chosen reaction solvent (e.g., anhydrous THF). Agitate gently until complete dissolution is visually confirmed.

-

Storage: Seal the flask with a PTFE-lined cap. Store at room temperature, strictly segregated from strong acids to prevent unintended, exothermic dehydration of the tertiary alcohol.

Experimental Workflow & Application Safety

Due to its para-bromo substituent, 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol is frequently utilized in Suzuki-Miyaura cross-coupling reactions. The following protocol embeds safety checkpoints directly into the synthetic workflow.

Step-by-Step Methodology: Safe Suzuki-Miyaura Cross-Coupling Setup

-

Reagent Charging: Inside the fume hood, add the compound (1.0 eq), the corresponding boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to a Schlenk flask.

-

Inert Atmosphere Generation: Seal the flask and cycle with Vacuum/N₂ three times. Causality: Removing oxygen is critical not only to prevent catalyst deactivation but also to mitigate the flammability risk of the subsequent solvent addition.

-

Solvent & Base Addition: Inject degassed solvent (e.g., 1,4-Dioxane) and aqueous base (e.g., K₂CO₃) via syringe through a septum.

-

Heating & Pressure Control: Transfer the flask to a pre-heated oil bath (80°C). Ensure the system is equipped with a pressure-relief mechanism (e.g., a nitrogen bubbler). Causality: Heating a closed system without relief can lead to catastrophic over-pressurization due to solvent expansion.

-

Quenching & Workup: Cool the reaction strictly to room temperature before opening. Quench with water. Causality: Water neutralizes the base, dissolves inorganic salts, and safely precipitates the palladium catalyst for filtration.

-

Waste Segregation: Separate the aqueous and organic layers, disposing of them in designated halogenated and heavy-metal waste containers.

Figure 2: Step-by-step safety checkpoints during a standard Suzuki-Miyaura cross-coupling reaction.

Emergency Response & Decontamination Protocols

-

Spill Management: If the dry powder is spilled, do not sweep , as mechanical agitation generates hazardous aerosols. Instead, cover the spill with damp absorbent paper to suppress dust. Carefully wipe up the material and place it in a sealed hazardous waste container.

-

Dermal Exposure First Aid: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Causality: Continuous water flow mechanically removes the fine particulates and dilutes the local concentration of the compound, restoring osmotic balance and minimizing lipid bilayer disruption in the skin.

References

Predicted Biological Activity and Screening Paradigm for 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol: A Fragment-Based Drug Discovery (FBDD) Whitepaper

Executive Summary

As the pharmaceutical industry increasingly targets complex, non-traditional binding pockets, the demand for structurally unique, 3D-enriched chemical starting points has surged. 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol (MW: 263.10 Da) represents a highly privileged scaffold for Fragment-Based Drug Discovery (FBDD). While it lacks a historical biological target, its precise arrangement of halogens, steric shields, and hydrogen-bonding vectors makes it an ideal candidate for targeting kinase hinge regions and shallow protein-protein interaction (PPI) interfaces. This whitepaper details the structural rationale, predicted pharmacodynamics, and self-validating experimental workflows required to advance this fragment into a lead compound.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol lies in its substitution pattern, which forces the molecule out of the planar conformation typical of legacy fragment libraries.

-

Steric Shielding and 3D Conformation: The presence of the ortho-fluoro and ortho-methoxy groups creates significant steric hindrance against the bulky propan-2-ol (tertiary alcohol) group at the C1 position. This steric clash restricts the rotation of the C(aryl)-C(alkyl) bond, forcing the propan-2-ol group to adopt an orthogonal geometry relative to the phenyl ring. This "escape from flatland" minimizes the entropic penalty upon target binding.

-

Metabolic Stability: The tertiary alcohol is highly resistant to oxidation by alcohol dehydrogenases (unlike primary or secondary alcohols). Furthermore, the strategic placement of the highly electronegative fluorine atom modulates the local pKa, enhances lipophilicity, and blocks cytochrome P450-mediated aromatic oxidation at the ortho position [1].

-

Halogen Bonding Vector: The para-bromo substituent acts as a highly directional halogen bond donor. The polarizability of the bromine atom creates a region of positive electrostatic potential (the σ -hole) at the extension of the C-Br bond, allowing for strong, highly specific interactions with Lewis bases (e.g., backbone carbonyls) [2].

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Pharmacological Relevance |

| Molecular Weight (MW) | 263.10 g/mol | Ideal for FBDD; strictly adheres to Astex's "Rule of 3" [3]. |

| cLogP | ~2.4 - 2.8 | Optimal lipophilicity for membrane permeability without excessive non-specific binding. |

| Topological Polar Surface Area | 29.46 Ų | Excellent potential for blood-brain barrier (BBB) penetration if CNS targeting is desired. |

| Hydrogen Bond Donors (HBD) | 1 (-OH) | Provides a single, distinct vector for interacting with polar residues. |

| Hydrogen Bond Acceptors (HBA) | 2 (-OH, -OCH3) | Multiple interaction points for backbone or side-chain anchoring. |

| Rotatable Bonds | 2 | High conformational rigidity, minimizing entropic penalty upon binding. |

Predicted Target Modalities

Based on its pharmacophore mapping, this fragment is predicted to exhibit biological activity against two primary target classes:

-

Kinase Hinge Regions: The bromo group is perfectly primed to engage the backbone carbonyl oxygen of the kinase hinge region via a σ -hole interaction. Simultaneously, the out-of-plane propan-2-ol group can project into the solvent-exposed region or the ribose-binding pocket, providing an ideal vector for fragment growing.

-

Protein-Protein Interactions (PPIs): The 3D nature of the fragment allows it to nestle into shallow, hydrophobic PPI pockets, with the methoxy and fluoro groups engaging in multipolar interactions with the pocket walls, while the tertiary alcohol anchors to surface-exposed polar residues.

FBDD Experimental Validation Workflows

To validate the predicted biological activity, the following self-validating experimental protocols must be executed. Each protocol is designed with internal controls to ensure causality and data integrity.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: Fragments bind weakly ( Kd typically 0.1 - 1 mM). SPR provides real-time, label-free kinetic data capable of detecting these low-affinity, low-molecular-weight interactions while quantifying binding stoichiometry [3]. Self-Validating Mechanism: The protocol utilizes a reference flow cell and a DMSO calibration curve to isolate true binding signals from bulk refractive index artifacts.

-

Immobilization: Covalently couple the target protein (e.g., a kinase domain) to a CM5 sensor chip via standard amine coupling. Leave Flow Cell 1 unmodified as a reference channel.

-

Solvent Correction: Prepare a 7-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the injected samples.

-

Fragment Injection: Inject 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol in a concentration series (12.5 µM to 2 mM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

-

Data Analysis: Subtract the reference cell signal and apply the DMSO solvent correction. Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the Kd .

Protocol B: Orthogonal Validation via X-Ray Crystallography

Causality: While SPR confirms affinity, structure-guided optimization requires precise 3D spatial coordinates of the fragment-target complex. Self-Validating Mechanism: The calculation of difference electron density maps ensures the fragment placement is driven by empirical data, not model bias.

-

Crystal Soaking: Grow apo-crystals of the target protein. Transfer crystals into a soaking drop containing 10-50 mM of the fragment and 5-10% DMSO for 2 to 24 hours.

-

Data Collection: Flash-freeze the crystals in liquid nitrogen using a suitable cryoprotectant. Collect diffraction data at a synchrotron source to a resolution of at least 2.0 Å.

-

Refinement & Validation: Process the data using molecular replacement. Generate 2Fo−Fc and Fo−Fc difference electron density maps. The fragment must only be modeled into the structure if a clear positive peak (>3 σ ) is visible in the Fo−Fc map prior to ligand placement.

Protocol C: In Vitro ADME (Microsomal Stability)

Causality: To verify the predicted metabolic stability conferred by the tertiary alcohol and the fluorine-blocked aromatic ring. Self-Validating Mechanism: The inclusion of positive and negative controls validates both the enzymatic viability of the assay and the specific mechanism of degradation.

-

Incubation: Incubate 1 µM of the fragment with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system.

-

Controls: Run parallel incubations with Verapamil (positive control for high clearance) and a minus-NADPH control (to rule out non-CYP450 degradation).

-

Quantification: Quench the reactions at 0, 5, 15, 30, and 60 minutes with cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ).

Mechanistic & Workflow Visualizations

Fig 1: Pharmacophore map detailing functional group vectors and predicted target binding modalities.

Fig 2: Sequential FBDD experimental workflow for validating and optimizing the fragment hit.

References

-

Title: FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Source: Current Topics in Medicinal Chemistry (2025). URL: [Link]

-

Title: Halogen bonding for rational drug design and new drug discovery. Source: Expert Opinion on Drug Discovery (2012). URL: [Link]

-

Title: Fragment-based drug discovery: A graphical review. Source: Current Research in Pharmacology and Drug Discovery (2025). URL: [Link]

Use of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol as a reagent in cross-coupling reactions

Application Note: Advanced Cross-Coupling Strategies for 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol in Drug Discovery

Chemical Profile & Mechanistic Rationale

The compound 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol is a highly functionalized, sterically demanding aryl bromide building block. In modern drug discovery, incorporating a tertiary alcohol pharmacophore (the propan-2-ol moiety) is a proven strategy to improve aqueous solubility, block metabolic soft spots, and introduce potent hydrogen-bond donors.

However, executing cross-coupling reactions on this substrate requires careful mechanistic planning:

-

Electrophilic Core (Causality of Reactivity): The C4-bromide serves as the primary reactive site for oxidative addition by low-valent palladium catalysts. The fluorine at C2 (inductively withdrawing) and the methoxy at C6 (resonance donating) exert opposing electronic effects, rendering the aromatic ring moderately electron-rich.

-

Steric Accessibility: Fortunately, the para-relationship of the bromine to the bulky propan-2-ol group ensures that the reaction center remains sterically accessible for the palladium catalyst.

-

Tertiary Alcohol Tolerance: Unprotected tertiary alcohols are uniquely well-tolerated in palladium-catalyzed cross-couplings. Unlike primary or secondary alcohols, tertiary alcohols lack an α-hydrogen, rendering them immune to β-hydride elimination (which would otherwise lead to undesired ketone or aldehyde byproducts)[1]. Furthermore, advanced Buchwald precatalysts (e.g., G3 and G4) selectively activate the aryl halide while resisting competitive coordination or arylation of the unprotected hydroxyl group[2].

Standard experimental workflow for Pd-catalyzed cross-coupling of the aryl bromide.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with internal controls and mechanistic safeguards to ensure high fidelity in C–C and C–N bond formations.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Causality & Design: This protocol utilizes a biphasic solvent system (1,4-Dioxane/Water) to solubilize both the organic aryl bromide and the inorganic base. Potassium phosphate (K3PO4) is selected as a mild base to facilitate transmetalation without causing base-catalyzed dehydration of the tertiary alcohol[3]. XPhos Pd G3 is chosen for its rapid activation at mild temperatures, which is critical for suppressing the protodeboronation of the boronic acid partner[2].

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol (1.0 equiv, 1.0 mmol) and the desired aryl/heteroaryl boronic acid (1.2 equiv).

-

Catalyst Loading: Add XPhos Pd G3 (0.02 equiv, 2 mol%) and XPhos ligand (0.02 equiv, 2 mol%).

-

Solvent & Base: Add degassed 1,4-Dioxane (4.0 mL) followed by an aqueous solution of K3PO4 (2.0 M, 3.0 equiv, 1.5 mL). Note: Rigorous sparging of the solvents with argon for 15 minutes is critical to prevent oxidative homocoupling of the boronic acid.

-

Reaction: Seal the flask and stir the biphasic mixture vigorously at 60 °C for 4–6 hours. Monitor the consumption of the aryl bromide via LC-MS.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the cross-coupled product.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Causality & Design: Forming C–N bonds with moderately electron-rich aryl bromides requires a highly active catalyst. RuPhos Pd G3 is optimal for coupling secondary amines, preventing β-hydride elimination from the amine itself[2]. Cesium carbonate (Cs2CO3) is utilized instead of stronger alkoxide bases (like NaOtBu) to prevent alkoxide-induced side reactions or deprotonation of the tertiary alcohol[4].

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, combine 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol (1.0 equiv, 0.5 mmol), the amine nucleophile (1.2 equiv), and finely milled Cs2CO3 (2.0 equiv, 1.0 mmol) in a 10 mL reaction vial.

-

Catalyst Loading: Add RuPhos Pd G3 (0.03 equiv, 3 mol%).

-

Solvent: Add anhydrous, degassed 1,4-Dioxane or tert-Amyl alcohol (2.5 mL).

-

Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 12 hours.

-

Workup: Cool the mixture to ambient temperature, dilute with Dichloromethane (10 mL), and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate.

-

Purification: Isolate the target amine via reverse-phase HPLC or silica gel chromatography.

Simplified Pd-catalyzed cycle for 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol.

Quantitative Data & Optimization

The following table summarizes the optimization of reaction parameters for the Suzuki-Miyaura coupling of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol with a standard phenylboronic acid. The data demonstrates the causality of catalyst and base selection, proving that modern dialkylbiaryl phosphine ligands (G3 precatalysts) vastly outperform first-generation catalysts.

| Entry | Catalyst System (2 mol%) | Base (3 equiv) | Solvent (Ratio) | Temp (°C) | Yield (%)* |

| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/H2O (4:1) | 90 | 45 |

| 2 | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O (4:1) | 80 | 68 |

| 3 | XPhos Pd G3 | K3PO4 | Dioxane/H2O (4:1) | 60 | 94 |

| 4 | XPhos Pd G3 | Cs2CO3 | THF/H2O (4:1) | 60 | 89 |

| 5 | RuPhos Pd G3 | K3PO4 | Dioxane/H2O (4:1) | 60 | 82 |

*Yields determined by HPLC using an internal standard. Entry 3 represents the optimized, self-validating system.

References

-

WO2018210994A1 - Phenyl derivatives as pge2 receptor modulators Source: Google Patents URL:[3]

-

A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions Source: White Rose eTheses Online URL:[Link][4]

-

Sustainable and practical formation of carbon–carbon and carbon–heteroatom bonds employing organo-alkali metal reagents Source: PubMed Central (PMC) URL:[Link][1]

Sources

- 1. Sustainable and practical formation of carbon–carbon and carbon–heteroatom bonds employing organo-alkali metal reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 3. WO2018210994A1 - Phenyl derivatives as pge2 receptor modulators - Google Patents [patents.google.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol as a precursor for novel heterocyclic compounds

Application Notes & Protocols

Topic: 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Introduction

In the landscape of modern medicinal chemistry and drug development, the rational design and synthesis of novel heterocyclic scaffolds are of paramount importance. Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals due to their ability to engage in a wide array of biological interactions. The precursor molecule, 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol, represents a highly functionalized and strategically designed starting material for diversity-oriented synthesis. Its unique constellation of functional groups—a tertiary alcohol, an aryl bromide, an aryl fluoride, and a methoxy group—offers multiple, orthogonal reaction handles. This arrangement allows for a series of selective transformations, enabling access to a diverse range of complex heterocyclic architectures.

This guide provides an in-depth exploration of the synthetic potential of 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its use. The protocols described herein are designed to be robust and serve as a foundation for researchers to build upon in their quest for novel bioactive molecules.

Part 1: Physicochemical Properties and Reactivity Profile

The synthetic utility of 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol stems from the distinct reactivity of its functional groups. Understanding these properties is crucial for designing successful synthetic routes.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2229350-14-3 | [1] |

| Molecular Formula | C₁₀H₁₂BrFO₂ | [1][2] |

| Molecular Weight | 263.10 g/mol | [1] |

| SMILES | COC1=C(C(O)(C)C)C(F)=CC(Br)=C1 | [1] |

| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid |

Reactivity Analysis

-

Tertiary Alcohol (-C(CH₃)₂OH): This group is prone to acid-catalyzed elimination (dehydration) to form a highly reactive isopropenyl moiety. This double bond can then participate in various intramolecular cyclization or cycloaddition reactions. The tertiary nature of the alcohol also allows it to act as a nucleophile under specific conditions, particularly in intramolecular etherification reactions.

-

Aryl Bromide (Ar-Br): The carbon-bromine bond is a cornerstone of modern cross-coupling chemistry. It serves as an ideal electrophilic partner in a wide range of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The electron-donating methoxy group para to the bromine can slightly decrease its reactivity towards oxidative addition compared to unsubstituted bromobenzene[3].

-

Aryl Fluoride (Ar-F): The carbon-fluorine bond is generally the strongest carbon-halogen bond, making it less reactive in cross-coupling reactions compared to the C-Br bond. This orthogonality is a key synthetic advantage. However, the fluorine atom can participate in nucleophilic aromatic substitution (SₙAr) reactions, especially if activated by a strongly electron-withdrawing group, or via metallation-based strategies.

-

Methoxy Group (-OCH₃): This ortho-positioned group provides significant steric hindrance around the tertiary alcohol, which can influence the approach of reagents. Electronically, it is a strong activating group, donating electron density to the aromatic ring and influencing the regioselectivity of electrophilic aromatic substitution, should such a reaction be pursued[3].

Part 2: Strategic Pathways to Heterocyclic Scaffolds

The unique arrangement of functional groups enables several strategic approaches to complex heterocycles. Below, we outline three distinct, high-potential pathways.

Caption: Mechanism for acid-catalyzed dihydrobenzofuran synthesis.

Pathway B: Palladium-Catalyzed Annulation via Sonogashira Coupling

Principle: This pathway demonstrates the power of transition-metal catalysis to build complex fused rings. The aryl bromide is first subjected to a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., propargyl alcohol). The resulting intermediate, now containing the alkyne and the tertiary alcohol, can undergo a subsequent intramolecular cyclization (hydroalkoxylation), catalyzed by a Lewis acid or a transition metal, to form a new six-membered ring fused to the benzene core. This strategy is a powerful method for constructing scaffolds like substituted chromenes. The development of novel synthetic methods for heterocycles often involves organometallic intermediates.[4]

Pathway C: Application in Multi-Component Reactions (MCRs)

Principle: MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants.[5] While direct application requires specific reaction discovery, the precursor's isopropenyl derivative (formed in situ via dehydration) can act as a reactive dienophile or Michael acceptor. For instance, in a Povarov-type reaction, it could react with an aniline and an aldehyde to generate functionalized tetrahydroquinolines. The exploration of MCRs is a key strategy for building libraries of diverse heterocyclic compounds.[5][6]

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 7-Bromo-5-fluoro-2,3-dihydro-2,2-dimethylbenzofuran

Rationale: This protocol details the acid-catalyzed intramolecular cyclization (Pathway A). We use phosphorus pentoxide in methanesulfonic acid ("Eaton's Reagent") as a powerful dehydrating and cyclizing medium, which often provides high yields for such transformations.

Table 2: Materials and Reagents for Protocol 1

| Reagent | Supplier | Grade | Quantity |

| 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol | AstaTech, Inc. | ≥95% | 1.0 g (3.8 mmol) |

| Phosphorus Pentoxide (P₂O₅) | Sigma-Aldrich | ≥98% | 5.0 g |

| Methanesulfonic Acid (MsOH) | Sigma-Aldrich | ≥99% | 50 mL |

| Dichloromethane (DCM) | Fisher Scientific | ACS Grade | 100 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Prepared | - | 100 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | Reagent Grade | 10 g |

-

Preparation of Eaton's Reagent: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully and slowly add phosphorus pentoxide (5.0 g) to methanesulfonic acid (50 mL) with vigorous stirring. The addition is exothermic. Allow the mixture to stir for 60 minutes at room temperature until the P₂O₅ is fully dissolved.

-

Reaction Initiation: To the prepared Eaton's Reagent, add 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol (1.0 g, 3.8 mmol) portion-wise at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate solvent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a 1 L beaker.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 5% ethyl acetate in hexanes, to yield the pure product.

Expected Outcome: A colorless to pale yellow oil. Yield: 75-85%. Characterization:

-

¹H NMR (400 MHz, CDCl₃): Expect singlets for the gem-dimethyl protons and the methylene protons, along with aromatic signals consistent with the proposed structure.

-

¹³C NMR (101 MHz, CDCl₃): Confirm the presence of the expected number of aliphatic and aromatic carbons.

-

MS (ESI): Calculate and find the m/z for [M+H]⁺.

Protocol 2: Synthesis of 2-(4-(Ethynyl)-2-fluoro-6-methoxyphenyl)propan-2-ol via Sonogashira Coupling

Rationale: This protocol (the first step of Pathway B) demonstrates the selective functionalization of the aryl bromide in the presence of the other functional groups. Standard Sonogashira conditions are employed, using a palladium catalyst and a copper(I) co-catalyst with an amine base. Ethynyltrimethylsilane is used as a stable and safe source of the acetylene unit, with subsequent desilylation.

Table 3: Materials and Reagents for Protocol 2

| Reagent | Supplier | Grade | Quantity |

| 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol | AppliChem [1] | ≥95% | 1.0 g (3.8 mmol) |

| Bis(triphenylphosphine)palladium(II) dichloride | Sigma-Aldrich | 98% | 133 mg (0.19 mmol) |

| Copper(I) Iodide (CuI) | Sigma-Aldrich | 99.5% | 72 mg (0.38 mmol) |

| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% | 20 mL |

| Ethynyltrimethylsilane | Sigma-Aldrich | 98% | 0.8 mL (5.7 mmol) |

| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% | 20 mL |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | Sigma-Aldrich | - | 5.7 mL |

-

Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol (1.0 g, 3.8 mmol), Pd(PPh₃)₂Cl₂ (133 mg, 5 mol%), and CuI (72 mg, 10 mol%).

-

Solvent and Reagent Addition: Add anhydrous THF (20 mL) and triethylamine (20 mL). Stir to dissolve the solids.

-

Alkyne Addition: Add ethynyltrimethylsilane (0.8 mL, 5.7 mmol) via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (8:2 Hexane:Ethyl Acetate).

-

Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with diethyl ether (50 mL) and filter through a pad of Celite to remove the catalyst residues.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Desilylation: Dissolve the crude residue in THF (20 mL). Cool the solution to 0 °C in an ice bath. Add TBAF (1M solution in THF, 5.7 mL, 5.7 mmol) dropwise.

-

Completion of Desilylation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by flash column chromatography (gradient elution, hexanes to 15% ethyl acetate in hexanes) to yield the terminal alkyne.

Expected Outcome: A light brown solid or oil. Yield: 60-75%. Characterization:

-

¹H NMR: Appearance of a singlet for the acetylenic proton (~3.0-3.5 ppm).

-

IR Spectroscopy: A sharp absorption band around 3300 cm⁻¹ (alkyne C-H stretch) and 2100 cm⁻¹ (C≡C stretch).

References

-

Lozynskyi, A. et al. (2022). 3-Phenylpropanal and citral in the multicomponent synthesis of novel thiopyrano[2,3-d]thiazoles. ResearchGate. Available at: [Link]

-

Appchem (n.d.). 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol. Appchem. Available at: [Link]

-

PubChemLite (n.d.). 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol. PubChemLite. Available at: [Link]

-

Kalyan, K. & S. S. V. Ramasastry (2014). Phenyl Radical-Mediated Fluorogenic Cyclization for Specific Detection of Peroxynitrite. ACS Chemical Neuroscience. Available at: [Link]

-

Chebanov, V. et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]

-

Wang, L. et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry. Available at: [Link]

-

Mori, M. & Y. Ban (1979). THE NOVEL SYNTHETIC METHODS OF HETEROCYCLES- INDOLES, QUINOLINES, ISOQUINOLINES, AND THE RELATED COMPOUNDS. HETEROCYCLES. Available at: [Link]

-

MilliporeSigma (n.d.). 2-(4-BROMO-2-METHOXYPHENYL)PROPAN-2-OL. MilliporeSigma. Available at: [Link]

-

protocols.io (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. protocols.io. Available at: [Link]

- Google Patents (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents.

-

Tarabiono, V. & A. T. Soldera (2020). Development of Heterocycle-Substituted and Fused Azulenes in the Last Decade (2010–2020). Molecules. Available at: [Link]

-

Beilstein Journals (2018). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Kim, M. et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[6][7]thiazepin-3(2H)-one. Journal of the Korean Chemical Society. Available at: [Link]

-

Beilstein Archives (n.d.). Hypervalent iodine mediated cyclization of bishomoallylamides to prolinols. Beilstein Archives. Available at: [Link]

-

IntechOpen (2021). Biosynthesis of Diverse Class Flavonoids via Shikimate and Phenylpropanoid Pathway. IntechOpen. Available at: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. PubChemLite - 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol (C10H12BrFO2) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Catalytic Systems for the Functionalization of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol

Introduction